molecular formula C9H11BrO2 B13708203 5-Bromo-2-isopropoxyphenol

5-Bromo-2-isopropoxyphenol

Cat. No.: B13708203
M. Wt: 231.09 g/mol
InChI Key: HYCJSBGEZSIEKU-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and an isopropoxy group at the 2nd position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method is the electrophilic bromination reaction, where 2-isopropoxyphenol is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions, typically in the presence of a catalyst such as copper(I) iodide (CuI).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include quinones or other oxidized phenol derivatives.

    Reduction: Products include the de-brominated phenol derivative.

Scientific Research Applications

5-Bromo-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-isopropylphenol: Similar structure but with an isopropyl group instead of an isopropoxy group.

    5-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Bromo-2-ethoxyphenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

5-Bromo-2-isopropoxyphenol is unique due to the presence of both the bromine atom and the isopropoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal chemistry .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3

InChI Key

HYCJSBGEZSIEKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)O

Origin of Product

United States

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